

CCT128930 use in combination with other chemotherapy drugs

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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Application Notes: CCT128930 in Combination Chemotherapy

Introduction

CCT128930 is a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B), with particular selectivity for the Akt2 isoform ($IC_{50} = 6 \text{ nM}$)[1][2]. Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers due to mutations in upstream regulators like PIK3CA or loss of the tumor suppressor PTEN[3]. This pathway plays a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis, making it a key mechanism of resistance to conventional chemotherapy[1][3].

Many cytotoxic chemotherapy agents, such as taxanes and platinum-based drugs, induce DNA damage or mitotic stress, which can paradoxically activate pro-survival signals, including the Akt pathway[4]. By inhibiting Akt, **CCT128930** can block this survival response, thereby sensitizing cancer cells to the cytotoxic effects of the combination partner. Preclinical evidence with various Akt inhibitors demonstrates synergistic effects when combined with agents like paclitaxel, docetaxel, and platinum agents (e.g., cisplatin, carboplatin)[1][2][5][6]. This suggests a strong rationale for investigating **CCT128930** in combination with these and other chemotherapeutic agents to overcome resistance and enhance therapeutic efficacy.

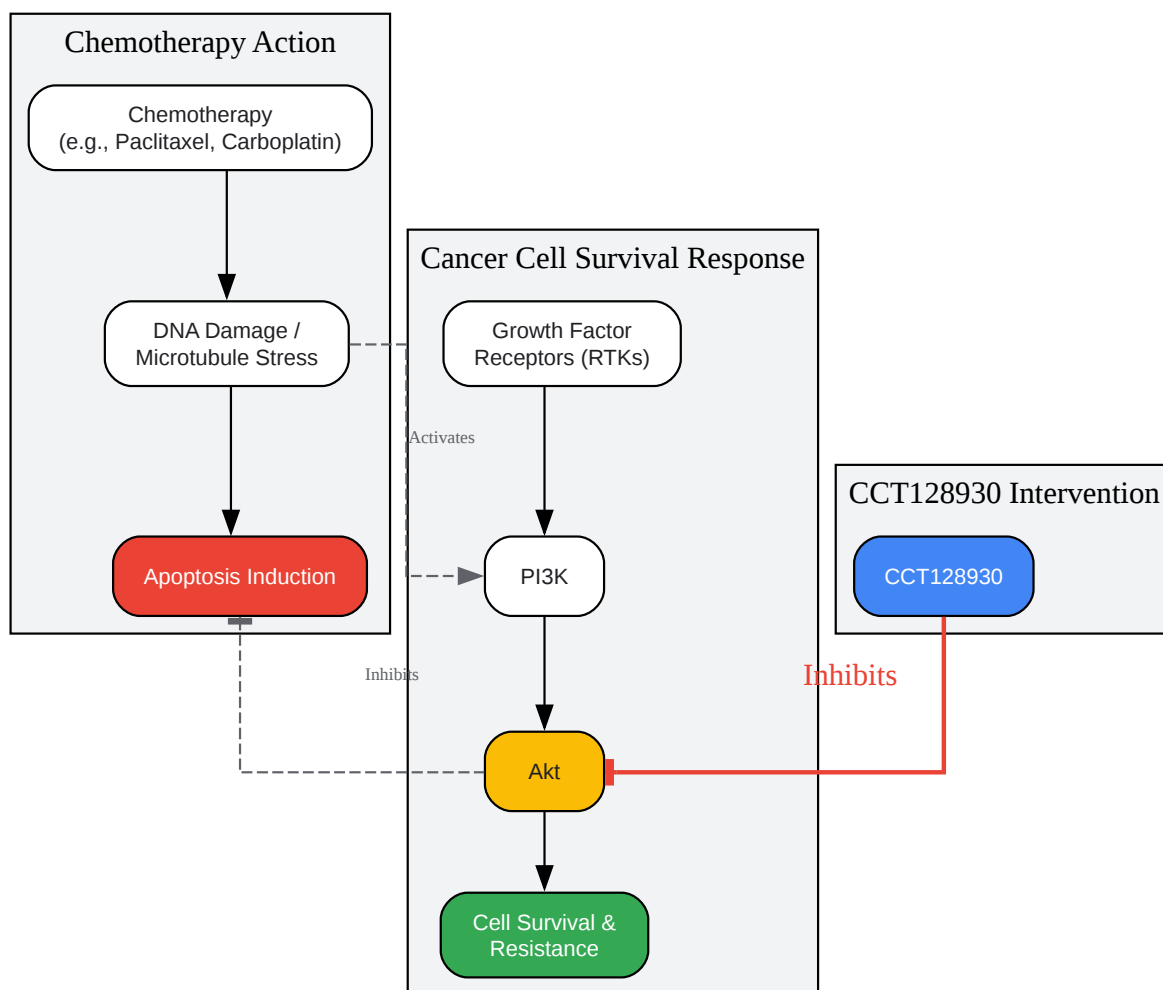
Mechanism of Synergistic Action

The primary mechanism for the synergy between **CCT128930** and conventional chemotherapy lies in the dual blockade of oncogenic signaling. While the chemotherapy agent induces cellular stress and damage, **CCT128930** abrogates the key survival pathway that cancer cells rely on to evade apoptosis.

- Chemotherapy (e.g., Taxanes, Platinum Agents): Induces DNA damage or microtubule disruption, leading to cell cycle arrest and activation of apoptotic signals.
- Cancer Cell Response: In response to stress, cancer cells often activate the PI3K/Akt pathway to promote DNA repair and inhibit apoptosis-mediating proteins like BAD and FOXO transcription factors[2][7].
- **CCT128930** Action: **CCT128930** inhibits Akt, preventing the phosphorylation and inactivation of pro-apoptotic targets. This action lowers the threshold for apoptosis induction by the chemotherapeutic agent, leading to enhanced cell death[1][2].

Visualizing the Rationale and Workflow

The following diagrams illustrate the underlying biological rationale and a typical experimental approach for testing **CCT128930** in combination therapies.



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Caption: Rationale for **CCT128930** combination therapy.



[Click to download full resolution via product page](#)**Caption:** General experimental workflow.

Data Presentation: Preclinical Synergy of Akt Inhibitors

While specific quantitative data for **CCT128930** in combination studies is not widely published, the following tables summarize representative data from preclinical studies of other potent Akt inhibitors combined with taxanes and platinum agents. This data serves as a strong surrogate for the expected outcomes with **CCT128930**.

Table 1: In Vitro Synergy of Akt Inhibitors with Chemotherapy (Data is representative of Akt inhibitors like AZD5363 and Capivasertib)

Cancer Type	Cell Line	Akt Inhibitor	Chemotherapy	Combination Effect	Endpoint Measured	Reference
Ovarian	OVCAR-3	AZD5363	Doxorubicin	Synergistic	Apoptosis, Clonogenic Survival	[2]
Endometrial	Ishikawa	AZD5363	Doxorubicin	Synergistic	Apoptosis, Clonogenic Survival	[2]
Prostate	224R-Cx Organoid	Capivasertib	Docetaxel	Synergistic (HSA Score > 0)	Metabolic Activity (PrestoBlue)	[5]
Bladder	J82	AZD5363	N/A (w/ mTORi)	Synergistic	Cell Viability, Apoptosis	[8]
Lung (NSCLC)	H460	Thiazolidinone Cmpd	N/A (Multi-agent)	Synergistic (Inactivates Akt)	Cell Growth	[9]

Table 2: In Vivo Efficacy of Akt Inhibitor Combination Therapy (Data is representative of Akt inhibitors like A-443654)

Cancer Model	Treatment Groups	Dose & Schedule	Tumor Growth Inhibition (TGI)	Key Finding	Reference
Prostate Cancer Xenograft (PC-3)	Vehicle Control	N/A	0%	Baseline	[1]
Paclitaxel	15 mg/kg, q3d x 4	56%	Moderate single-agent activity	[1]	
Akt Inhibitor (A-443654)	2.5 mg/kg/day	Not significant	Minimal single-agent activity at this dose	[1]	
Paclitaxel + Akt Inhibitor	As above	80%	Significant enhancement of tumor delay	[1]	

Experimental Protocols

The following are detailed, generalized protocols for assessing the combination effects of **CCT128930** with other chemotherapy drugs, based on standard methodologies reported in the literature[1][2][5].

Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

Objective: To determine if **CCT128930** acts synergistically, additively, or antagonistically with a chemotherapy agent to inhibit cancer cell proliferation.

Materials:

- Cancer cell line of interest (e.g., PTEN-deficient U87MG glioblastoma or BT474 breast cancer cells)[3]
- Complete growth medium (e.g., DMEM + 10% FBS)
- **CCT128930** (dissolved in DMSO)
- Chemotherapy agent (e.g., Paclitaxel, Carboplatin; dissolved in appropriate solvent)
- 384-well clear-bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader capable of measuring luminescence

Procedure:

- Cell Seeding:
 - Trypsinize and count cells growing in log phase.
 - Seed cells into 384-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) in 40 µL of medium.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Drug Preparation and Dosing:
 - Prepare 6-point, 4-fold serial dilutions for both **CCT128930** and the chemotherapy agent in culture medium, starting from a concentration of at least 10x the known IC₅₀.
 - Using an automated liquid handler or multichannel pipette, add 5 µL of drug dilutions to the appropriate wells to create a 6x6 dose-response matrix. Include wells for single-agent controls and DMSO vehicle controls.
- Incubation:

- Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Viability Measurement:
 - Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
 - Add 25 µL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to DMSO-treated controls (100% viability) and a no-cell control (0% viability).
 - Calculate the percentage of growth inhibition for each drug concentration and combination.
 - Analyze the dose-response matrix using a synergy model (e.g., Highest Single Agent (HSA), Loewe Additivity, or Zero Interaction Potency (ZIP)) with software like SynergyFinder to calculate a synergy score[5]. A positive score typically indicates synergy.

Protocol 2: In Vivo Xenograft Combination Study

Objective: To evaluate the anti-tumor efficacy of **CCT128930** in combination with a chemotherapy agent in a murine xenograft model.

Materials:

- Immunocompromised mice (e.g., Athymic Nude or NSG mice)
- Tumor cells for implantation (e.g., 5 x 10⁶ PC-3 prostate cancer cells)
- Matrigel or similar basement membrane matrix

- **CCT128930** formulation for intraperitoneal (i.p.) injection
- Chemotherapy agent formulation for appropriate route of administration (e.g., i.p. or intravenous)
- Vehicle control solution
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel on ice.
 - Subcutaneously inject the cell suspension (e.g., 100-200 μ L) into the flank of each mouse.
- Tumor Growth and Group Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - When tumors reach an average volume of 150-200 mm^3 , randomize mice into four treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle Control
 - Group 2: **CCT128930** alone (e.g., 25-40 mg/kg, daily, i.p.)[\[1\]](#)
 - Group 3: Chemotherapy agent alone (e.g., Paclitaxel 15 mg/kg, every 3 days, i.p.)[\[1\]](#)
 - Group 4: **CCT128930** + Chemotherapy (combination)
- Treatment Administration:
 - Administer treatments according to the defined schedule for a period of 2-4 weeks.
 - Monitor animal body weight and overall health status 2-3 times per week as a measure of toxicity.

- Efficacy Measurement:
 - Continue to measure tumor volumes throughout the treatment period.
 - The primary endpoint is tumor growth delay or inhibition. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.
- Endpoint Analysis:
 - At the end of the study, euthanize mice and excise tumors.
 - Tumor weight can be used as a final endpoint.
 - Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-Akt) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

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